2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-

Catalog No.
S12834652
CAS No.
M.F
C11H16NO4-
M. Wt
226.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2...

Product Name

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-

IUPAC Name

(1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1

InChI Key

VXIIZQXOIDYWBS-PRJMDXOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)[O-]

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- is a bicyclic compound characterized by its unique bicyclic structure and specific stereochemistry. The molecular formula is C11H16NO4C_{11}H_{16}NO_4, and it features a nitrogen atom in the bicyclic framework, which contributes to its biological activity. The compound contains two carboxylic acid groups and an ester functional group, enhancing its reactivity and potential applications in medicinal chemistry and organic synthesis.

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: The reaction of carboxylic acids with alcohols to form esters.
  • Hydrolysis: The reverse of esterification, where esters react with water to yield carboxylic acids and alcohols.
  • Decarboxylation: The removal of a carboxyl group as carbon dioxide, which can occur under certain conditions.

These reactions are essential for modifying the compound for specific applications or synthesizing derivatives.

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid derivatives exhibit significant biological activities. They have been studied for their potential as:

  • EP4 receptor antagonists: These compounds may help in treating conditions related to inflammation and pain by blocking the action of Prostaglandin E2 .
  • Antimicrobial agents: Some derivatives show promise in inhibiting bacterial growth, making them candidates for antibiotic development .

The biological activity is largely attributed to the bicyclic structure, which allows for specific interactions with biological targets.

The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Utilizing cyclopropylmagnesium carbenoids to facilitate the formation of the bicyclic structure through intramolecular C–H bond insertion .
  • Dicarboxylation: Starting from simpler bicyclic precursors and introducing carboxylic groups via oxidation or carboxylation reactions.
  • Esterification: Reacting the dicarboxylic acid with tert-butyl alcohol under acidic conditions to form the desired ester .

These methods highlight the versatility of synthetic approaches available for this compound.

The compound has various applications in fields such as:

  • Pharmaceuticals: As a potential drug candidate for treating inflammatory diseases and pain management due to its receptor antagonism properties.
  • Chemical Research: Used as a building block in organic synthesis for developing more complex molecules.
  • Agricultural Chemistry: Potential use in developing agents for plant growth regulation or pest control .

Studies have shown that 2-Azabicyclo[3.1.0]hexane derivatives interact with various biological receptors, notably the EP4 receptor. These interactions are crucial for understanding their pharmacological profiles and therapeutic potentials. Research indicates that modifications to the structure can enhance binding affinity and selectivity towards specific targets .

Several compounds share structural similarities with 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic AcidTwo carboxylic groupsAnalog of glutamic acid; neuroprotective effects
3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic AcidContains an amino groupPotential analgesic effects
5-Methyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylic AcidMethyl substitution on bicyclic ringEnhanced receptor binding properties

These compounds illustrate the diversity within the bicyclic amine class and highlight how subtle structural changes can lead to significant differences in activity and application.

Bicyclic azabicyclo compounds are characterized by their fused or bridged ring systems containing at least one nitrogen atom. The 2-azabicyclo[3.1.0]hexane framework consists of a six-membered bicyclic structure with bridgehead carbons at positions 1 and 3, forming a [3.1.0] bicyclo system. The numbering follows IUPAC conventions, where the nitrogen atom occupies position 2, and the two fused rings comprise three- and one-membered bridges (Figure 1).

The specific derivative features:

  • A dicarboxylic acid moiety at positions 2 and 3, providing sites for further functionalization.
  • A tert-butyl ester group at position 2, enhancing steric bulk and influencing solubility.
  • Three stereocenters at positions 1, 3, and 5, denoted as (1R,3S,5R), which impose distinct conformational constraints.

This structural complexity necessitates precise synthetic control to maintain stereochemical integrity, particularly in drug candidates where enantiopurity affects target binding.

Significance of Stereochemical Configuration in (1R,3S,5R)-Isomers

The (1R,3S,5R) configuration confers unique three-dimensional properties to the molecule. Key aspects include:

  • Bridgehead Stereochemistry: The rigid bicyclic system locks the nitrogen atom in a specific orientation, influencing hydrogen-bonding interactions with biological targets.
  • Exit Vector Geometry: The spatial arrangement of substituents (e.g., dicarboxylic acid and tert-butyl ester) determines molecular recognition profiles. For example, the (1R,3S,5R) isomer may exhibit preferential binding to enzymes or receptors due to complementary steric and electronic features.

Stereochemical assignment relies on advanced analytical techniques. In a notable example, vibrational circular dichroism (VCD) and optical rotation (OR) analyses were employed to confirm the absolute configuration of related azabicyclo[3.1.0]hexane derivatives, ensuring synthetic accuracy.

Historical Development of Azabicyclo[3.1.0]hexane Synthesis

The synthesis of azabicyclo[3.1.0]hexane derivatives has evolved significantly since the early 2000s:

EraMethodologyKey AdvancementsReferences
Pre-2010Cyclopropanation of pyrrolidinesLimited stereocontrol, low yields
2010–2020Transition-metal-catalyzed cyclizationsImproved enantioselectivity (up to 95% ee)
Post-2020Scalable diastereoselective routesKilogram-scale production via hydrolysis

A breakthrough involved the use of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate as a precursor, enabling multigram synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid. Subsequent oxidative decarboxylation and functional group transformations yielded enantiopure building blocks, underscoring the compound’s versatility.

Recent efforts have focused on transition-metal-free catalysis, leveraging organocatalysts or Lewis acids to achieve stereoselective cyclopropanation. These methods reduce metal contamination risks, critical for pharmaceutical applications.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

226.10793299 g/mol

Monoisotopic Mass

226.10793299 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types